Thymine-13C

Stable Isotope Labeling Mass Spectrometry Internal Standard

Choose Thymine-13C for analytically superior quantitative workflows. Unlike unlabeled thymine, which co-elutes and interferes with endogenous analyte signals, this stable isotope-labeled analog provides a distinct +1 Da mass shift for unambiguous LC-MS/MS quantification. Critically, it eliminates the hydrogen-deuterium exchange and retention time shifts common with Thymine-d4, ensuring robust, reproducible data as a true internal standard. This is the definitive choice for accurate correction of matrix effects in pharmacokinetic studies of 5-FU or for tracing pyrimidine metabolism in cancer research, with a purity of 98% and 99 atom% ¹³C enrichment.

Molecular Formula C5H6N2O2
Molecular Weight 127.11 g/mol
Cat. No. B12396955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymine-13C
Molecular FormulaC5H6N2O2
Molecular Weight127.11 g/mol
Structural Identifiers
SMILESCC1=CNC(=O)NC1=O
InChIInChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1+1
InChIKeyRWQNBRDOKXIBIV-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thymine-13C for Quantitative MS: Stable Isotope-Labeled Internal Standard for Nucleobase Analysis


Thymine-13C (CAS 200417-68-1) is a stable isotope-labeled analog of the canonical DNA nucleobase thymine, wherein a single ¹²C atom is substituted with ¹³C, typically at the C2 carbonyl position . This non-radioactive modification results in a +1 Da mass shift relative to unlabeled thymine, facilitating its use as an internal standard in quantitative mass spectrometry workflows . Thymine itself is a key target in cancer research, exhibiting a Km of 2.3 µM for the action of 5-fluorouracil (5-FU) . The compound is available with an isotopic enrichment of 99 atom % ¹³C .

Thymine-13C vs. Unlabeled Thymine: Why Isotopic Purity and Mass Shift Dictate Analytical Utility


Substituting Thymine-13C with unlabeled thymine (CAS 65-71-4) or a different isotopologue in a quantitative LC-MS/MS assay is not analytically equivalent. Unlabeled thymine cannot serve as an internal standard, as its signal will co-elute and interfere with the analyte of interest, precluding accurate quantification . While other labeled forms like Thymine-d4 provide a larger +4 Da mass shift, deuterated compounds can be subject to hydrogen-deuterium exchange and chromatographic retention time shifts, which may introduce variability [1]. Thymine-13C, with its +1 Da shift and near-identical physicochemical properties, offers a more reliable internal standard for precise and accurate measurement of endogenous thymine pools .

Quantitative Differentiation of Thymine-13C: Analytical Performance vs. Comparators


Isotopic Enrichment: Thymine-13C vs. Thymine-13C5,15N2

The isotopic purity of Thymine-13C is specified at 99 atom % ¹³C , which is comparable to more heavily labeled forms like Thymine-13C5,15N2 (which also reports 99% isotopic purity but for multiple atoms) . This high enrichment is critical for minimizing interference from the unlabeled analyte during MS analysis, ensuring a robust internal standard response.

Stable Isotope Labeling Mass Spectrometry Internal Standard

Mass Shift for Internal Standard Applications: Thymine-13C vs. Thymine-d4

Thymine-13C provides a +1 Da mass shift, which is sufficient for MS/MS differentiation from the unlabeled analyte in most applications . In contrast, Thymine-d4 provides a +4 Da shift. While the larger shift may seem advantageous, deuterated internal standards can be prone to chromatographic separation from the analyte due to isotopic effects, potentially compromising the accuracy of quantification if ionization conditions fluctuate during the run [1]. The ¹³C-labeled analog exhibits virtually identical chromatographic retention time to the unlabeled analyte, mitigating this source of variability [1].

LC-MS/MS Internal Standard Deuterium Exchange

Validation in Biological Matrices: ¹³C-Thymine Enrichment Quantification in E. coli DNA

A validated HPLC-MS method was developed to specifically measure the ¹³C enrichment of thymine incorporated into DNA from E. coli cultures fed with [¹³C]acetate [1]. The method successfully quantified the proportion of ¹³C-labeled DNA in a complex mixture, demonstrating the utility of ¹³C-thymine as a specific probe for DNA synthesis and microbial activity [1]. This is a direct application that cannot be achieved with unlabeled thymine or deuterated analogs (due to the specific metabolic incorporation of ¹³C).

DNA-SIP Metabolic Flux Analysis Microbiology

High-Impact Application Scenarios for Thymine-13C in Research and Development


Precise Quantification of Thymine in Pharmacokinetic and Cancer Metabolism Studies

Use Thymine-13C as a stable isotope-labeled internal standard for the absolute quantification of thymine in biological matrices (e.g., plasma, tumor tissue) via LC-MS/MS. Its co-elution with the analyte ensures accurate correction for matrix effects and ionization variability, which is critical for determining pharmacokinetic parameters of thymine analogs like 5-FU or for studying altered pyrimidine metabolism in cancer cells .

DNA Stable Isotope Probing (DNA-SIP) for Linking Microbial Identity to Function

Employ Thymine-13C as a tracer to identify active microbial populations in complex environmental samples (e.g., soil, sediment). By feeding a ¹³C-labeled substrate (e.g., [¹³C]acetate) to a microbial community and subsequently measuring the ¹³C enrichment of thymine in extracted DNA via LC-MS, researchers can definitively link the assimilation of the labeled substrate to specific taxa, a foundational technique in microbial ecology and bioremediation research [1].

Metabolic Flux Analysis (MFA) of Nucleotide Biosynthesis in Disease Models

Integrate Thymine-13C into ¹³C-MFA workflows to quantify flux through the pyrimidine biosynthesis and salvage pathways in cell culture or in vivo models. By analyzing the mass isotopomer distribution of thymine (and its precursors) following incubation with a ¹³C-labeled substrate like [U-¹³C]glucose, researchers can resolve the relative contributions of de novo synthesis versus salvage to the cellular thymine pool, providing insights into metabolic adaptations in cancer or immune cell proliferation .

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